molecular formula C16H10ClNO2 B187007 6-Chloro-2-phenylquinoline-4-carboxylic acid CAS No. 6633-62-1

6-Chloro-2-phenylquinoline-4-carboxylic acid

Cat. No. B187007
CAS RN: 6633-62-1
M. Wt: 283.71 g/mol
InChI Key: GSNVKXDNFUTEFY-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H10ClNO2 . It has a molecular weight of 283.71 g/mol .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-phenylquinoline-4-carboxylic acid is 1S/C16H10ClNO2/c17-11-6-7-14-12 (8-11)13 (16 (19)20)9-15 (18-14)10-4-2-1-3-5-10/h1-9H, (H,19,20) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-2-phenylquinoline-4-carboxylic acid is a solid at room temperature .

Scientific Research Applications

  • Novel Synthesis Methods : A study describes a novel synthesis method for producing 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, which are structurally similar to 6-Chloro-2-phenylquinoline-4-carboxylic acid, demonstrating advancements in synthetic techniques (Raveglia et al., 1997).

  • Antimicrobial Properties : A research paper highlights the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives and their significant in vitro antimicrobial activity against a broad spectrum of microorganisms, indicating potential applications in developing new antimicrobial agents (Bhatt & Agrawal, 2010).

  • Coordination Chemistry and Fluorescence : Studies have explored the synthesis of cadmium complexes using 2-phenylquinoline-4-carboxylic acid and its derivatives, leading to compounds with interesting structural features and fluorescence properties, which could be relevant in materials science (Zha, Li, & Bing, 2011).

  • Marine Drugs and Antitumor Properties : Research on 4H-Chromene-2-carboxylic acid esters, related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, suggests their potential use in studying the structural-activity relationship of antitumor antibiotics derived from marine sources (Li et al., 2013).

  • Antitubercular Activity : A series of compounds synthesized from a derivative of 6-Chloro-2-phenylquinoline-4-carboxylic acid showed promising antitubercular activity, indicating potential applications in tuberculosis treatment (Marvadi et al., 2020).

  • Cytotoxic Evaluation for Cancer Treatment : Certain derivatives of 2-phenylquinoline, closely related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have been evaluated for their cytotoxic effects on cancer cells, suggesting their potential in cancer therapy (Zhao et al., 2005).

  • Antioxidant and Anti-Diabetic Agents : Novel chloroquinoline derivatives, including those related to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have shown promising antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).

  • Antimalarial and Antileishmanial Activities : Substituted 2-phenylquinoline-4-carboxylic acids, analogous to 6-Chloro-2-phenylquinoline-4-carboxylic acid, have demonstrated potential antiparasitic activities, particularly against malaria and leishmaniasis (Muscia et al., 2008).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-chloro-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNVKXDNFUTEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285519
Record name 6-chloro-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenylquinoline-4-carboxylic acid

CAS RN

6633-62-1
Record name NSC42124
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
GC Muscia, JP Carnevale, M Bollini… - Journal of Heterocyclic …, 2008 - Wiley Online Library
Quinoline derivatives represent a major class of heterocycles, and a number of preparations have been known since the late 1800s. The quinoline ring system occurs in various natural …
Number of citations: 31 onlinelibrary.wiley.com
S Dubey, S Bhardwaj, E Singh… - Letters in Drug …, 2018 - ingentaconnect.com
… The crude 6-chloro-2phenylquinoline-4-carboxylic acid was filtered out at the pump and crystals were washed with a little ether. The crude product was recrystallized from methanol: …
Number of citations: 4 www.ingentaconnect.com
DB Patel, DP Rajani, SD Rajani… - Journal of Heterocyclic …, 2020 - Wiley Online Library
P‐Toluenesulfonic acid, being an efficient, nonhazardous, and fast accessible organocatalyst, was used for the preparation of quinoline‐4‐carboxylic acid derivatives via a one‐pot …
Number of citations: 14 onlinelibrary.wiley.com
KA Metwally, LM Abdel-Aziz, ESM Lashine… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones was synthesized using an appropriate synthetic route. All the target compounds were evaluated for their in vitro …
Number of citations: 168 www.sciencedirect.com
AP Chavan - lib.unipune.ac.in
… Compound 6-fluoro-2-phenylquinoline-4carbox'Y1ic acid ( 6b) and 6-chloro-2-phenylquinoline-4-carboxylic acid (6c) were found most active ester derivative with MJC 15.6J!M against E…
Number of citations: 2 lib.unipune.ac.in
R Musharrafieh, J Zhang, P Tuohy… - Journal of medicinal …, 2019 - ACS Publications
Enterovirus D68 (EV-D68) is an atypical nonpolio enterovirus that mainly infects the respiratory system of humans, leading to moderate-to-severe respiratory diseases. In rare cases, EV-…
Number of citations: 43 pubs.acs.org
D Wang, Z Yuan, Q Liu, P Chen… - Chinese Journal of …, 2018 - Wiley Online Library
A novel decarboxylative fluorination process has been developed for the synthesis of ortho‐hydroxy/amino arylfluorides from salicylic acid analogs, in which the ortho‐hydroxy/amino …
Number of citations: 23 onlinelibrary.wiley.com
A Cherian - 2011 - KLE University, Belagavi, Karnataka.
Number of citations: 0

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